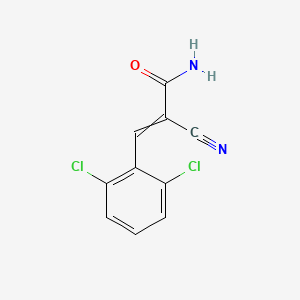![molecular formula C11H14F3N5 B11728099 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728099.png)
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of two pyrazole rings substituted with fluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Fluoroethyl Groups: The fluoroethyl groups are introduced via nucleophilic substitution reactions using fluoroethyl halides.
Coupling of Pyrazole Rings: The two pyrazole rings are coupled through a methylene bridge using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
- 2,2-Dichloro-1,1-difluoroethyl methyl ether
Uniqueness
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to its dual pyrazole structure and the presence of fluoroethyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C11H14F3N5 |
|---|---|
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14F3N5/c12-1-2-18-7-10(5-17-18)15-3-9-4-16-19(6-9)8-11(13)14/h4-7,11,15H,1-3,8H2 |
Clave InChI |
GFVFBMSWDCYNME-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CC(F)F)CNC2=CN(N=C2)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


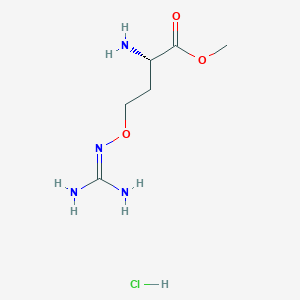
![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728018.png)
![1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728019.png)
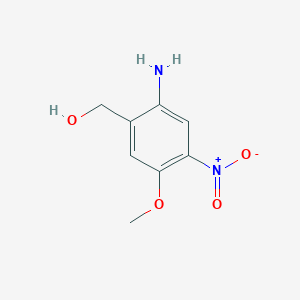
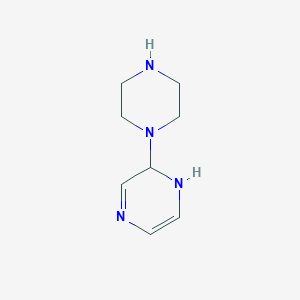
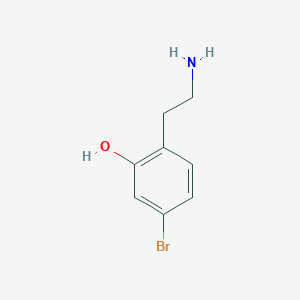
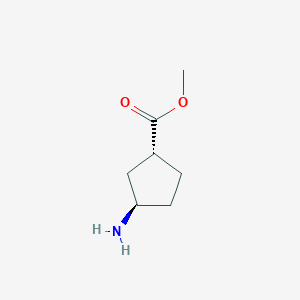
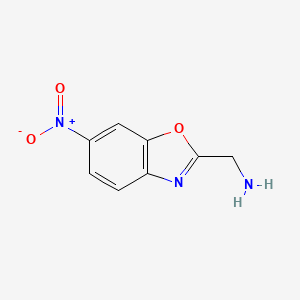
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B11728039.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728059.png)
![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728067.png)

